

A Comprehensive Spectroscopic and Analytical Guide to (Z)-3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Z)-3-methylpent-2-enoic acid

Cat. No.: B1276959

[Get Quote](#)

Introduction: Characterizing a Key Synthetic Intermediate

(Z)-3-Methylpent-2-enoic acid (CAS No: 3675-21-6) is a methyl-branched, α,β -unsaturated fatty acid with the molecular formula $C_6H_{10}O_2$.^[1] Its structure, featuring a carboxylic acid functional group in conjugation with a trisubstituted alkene, makes it a valuable intermediate in organic synthesis for pharmaceuticals and agrochemicals.^[2] Furthermore, its defined structure allows it to serve as a critical reference standard in analytical chemistry, particularly for mass spectrometry (MS) and gas chromatography (GC) methodologies used to identify and quantify unknown compounds in complex matrices.^[2]

Accurate and unambiguous characterization of **(Z)-3-methylpent-2-enoic acid** is paramount for its effective use. The geometric constraint of the Z-isomerism significantly influences its chemical reactivity and physical properties. Therefore, a multi-technique spectroscopic approach is essential for its structural verification and purity assessment. This guide provides an in-depth exploration of the expected spectroscopic data for this compound, grounded in fundamental principles and established analytical protocols. We will delve into the interpretation of its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data, offering field-proven insights into experimental design and data analysis for researchers in drug discovery and chemical development.

Molecular Structure and Physicochemical Properties

The foundational step in any analytical endeavor is understanding the molecule's basic properties. The presence of both a rigid C=C double bond and a polar carboxylic acid group dictates the compound's behavior in different analytical systems.

Property	Value	Source
IUPAC Name	(Z)-3-methylpent-2-enoic acid	[1]
CAS Number	3675-21-6	[1]
Molecular Formula	C ₆ H ₁₀ O ₂	[1]
Molecular Weight	114.14 g/mol	[1]
Boiling Point	~207.6 °C	[2]
Density	~0.987 g/cm ³	[2]
SMILES	CC/C(=C\C(=O)O)/C	[1]

Below is a diagram illustrating the atomic numbering convention used for spectroscopic assignments throughout this guide.

Caption: Annotated structure of **(Z)-3-methylpent-2-enoic acid**.

Mass Spectrometry (MS)

3.1. Principle and Experimental Causality

Mass spectrometry is the cornerstone for determining the molecular weight and elemental formula of a compound. For **(Z)-3-methylpent-2-enoic acid**, electron ionization (EI) is a standard technique that provides not only the molecular ion (M⁺) but also a reproducible fragmentation pattern. This pattern is a molecular fingerprint, offering vital structural clues by revealing the weakest bonds and most stable resulting fragments. The carboxylic acid moiety and the alkyl chain are expected to dictate the primary fragmentation pathways.

3.2. Experimental Protocol: GC-MS Analysis

Gas chromatography is an ideal separation technique for this compound prior to MS analysis.

- **Sample Preparation:** Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
- **GC-MS System:** A standard GC system equipped with a non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-WAX) capillary column coupled to a mass spectrometer with an EI source.
- **Injection:** Inject 1 μ L of the sample solution using a split injection mode (e.g., 50:1 split ratio) to prevent column overloading. Set the injector temperature to 250 °C.
- **GC Oven Program:**
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 240 °C.
 - Final hold: Hold at 240 °C for 5 minutes.
- **MS Parameters:**
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-200.

3.3. Expected Spectrum and Fragmentation Analysis

The EI mass spectrum of **(Z)-3-methylpent-2-enoic acid** is expected to show a discernible molecular ion peak and characteristic fragment ions.

m/z Value	Ion Identity	Mechanistic Origin
114	$[M]^{+ \cdot}$	Molecular Ion: The intact molecule minus one electron.
99	$[M - \text{CH}_3]^{+ \cdot}$	Loss of the terminal methyl radical from the ethyl group (less likely).
97	$[M - \text{OH}]^{+ \cdot}$	α -cleavage with loss of a hydroxyl radical, forming a stable acylium ion.
85	$[M - \text{C}_2\text{H}_5]^{+ \cdot}$	Cleavage of the ethyl group, forming a resonance-stabilized cation.
69	$[M - \text{COOH}]^{+ \cdot}$	Loss of the carboxyl group as a radical.

The most diagnostic fragments for carboxylic acids are the losses of the hydroxyl group (M-17) and the entire carboxyl group (M-45).^[3] The presence of the molecular ion at m/z 114 confirms the molecular weight.

Infrared (IR) Spectroscopy

4.1. Principle and Experimental Causality

IR spectroscopy is an exceptionally powerful tool for identifying functional groups. The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For **(Z)-3-methylpent-2-enoic acid**, IR spectroscopy provides definitive evidence for the carboxylic acid group (both the O-H and C=O bonds) and the carbon-carbon double bond. In the solid state or as a neat liquid, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly alters the position and shape of the key stretching bands.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation.

- Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). If the sample is a solid, place a small amount onto the crystal and apply pressure using the anvil to ensure good contact.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Scan Range: 4000-600 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: Average 16 to 32 scans for a good signal-to-noise ratio.
- Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

4.3. Expected Spectrum and Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid dimer.

Wavenumber (cm ⁻¹)	Vibration Type	Interpretation
~3300-2500	O-H stretch	Diagnostic Peak: A very broad, strong absorption band characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[4]
~2970-2850	sp ³ C-H stretch	Absorption from the methyl and methylene groups of the ethyl and methyl substituents.
~1720-1700	C=O stretch	A very strong, sharp absorption for the carbonyl group, shifted to a lower frequency due to its involvement in the hydrogen-bonded dimer.[4]
~1650	C=C stretch	A medium-intensity absorption corresponding to the carbon-carbon double bond. Conjugation with the carbonyl group influences its position.[5]
~1420 & ~920	O-H bend	Bending vibrations associated with the carboxylic acid group.
~1300-1200	C-O stretch	Strong stretching vibration for the carbon-oxygen single bond of the carboxylic acid.

The presence of the extremely broad O-H stretch centered around 3000 cm⁻¹ coupled with the strong carbonyl absorption near 1710 cm⁻¹ is unambiguous evidence of a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for confirming the

connectivity and, crucially, the (Z)-stereochemistry of the double bond.

5.1. Experimental Protocol: Solution-State NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 , Deuterated Chloroform) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical Spectral Width: -2 to 12 ppm.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical Spectral Width: 0 to 220 ppm.
 - Relaxation Delay: 2-5 seconds (longer delay needed for quaternary carbons).
 - Number of Scans: 512-1024 (due to the low natural abundance of ^{13}C).
- Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to TMS at 0.00 ppm.

5.2. Expected ^1H NMR Spectrum

The proton NMR spectrum will provide information on the number of distinct proton environments, their electronic environment (chemical shift), and neighboring protons (spin-spin splitting).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11-12	broad singlet	1H	-COOH (H_a)	The acidic proton is highly deshielded and often exchanges, leading to a broad signal.
~5.8	singlet	1H	=CH- (H_2)	The vinyl proton is deshielded by the double bond and the adjacent carbonyl group. Its chemical shift is key for stereochemical assignment.
~2.6	quartet (q)	2H	-CH ₂ - (H_4)	Allylic to the double bond and adjacent to a methyl group, resulting in a quartet.
~2.1	singlet	3H	=C-CH ₃ (H_6)	The methyl group attached to the double bond. In the (Z)-isomer, this methyl is cis to the vinyl proton.

~1.1	triplet (t)	3H	-CH ₂ -CH ₃ (H ₅)	Coupled to the adjacent methylene group, resulting in a triplet.
------	-------------	----	---	--

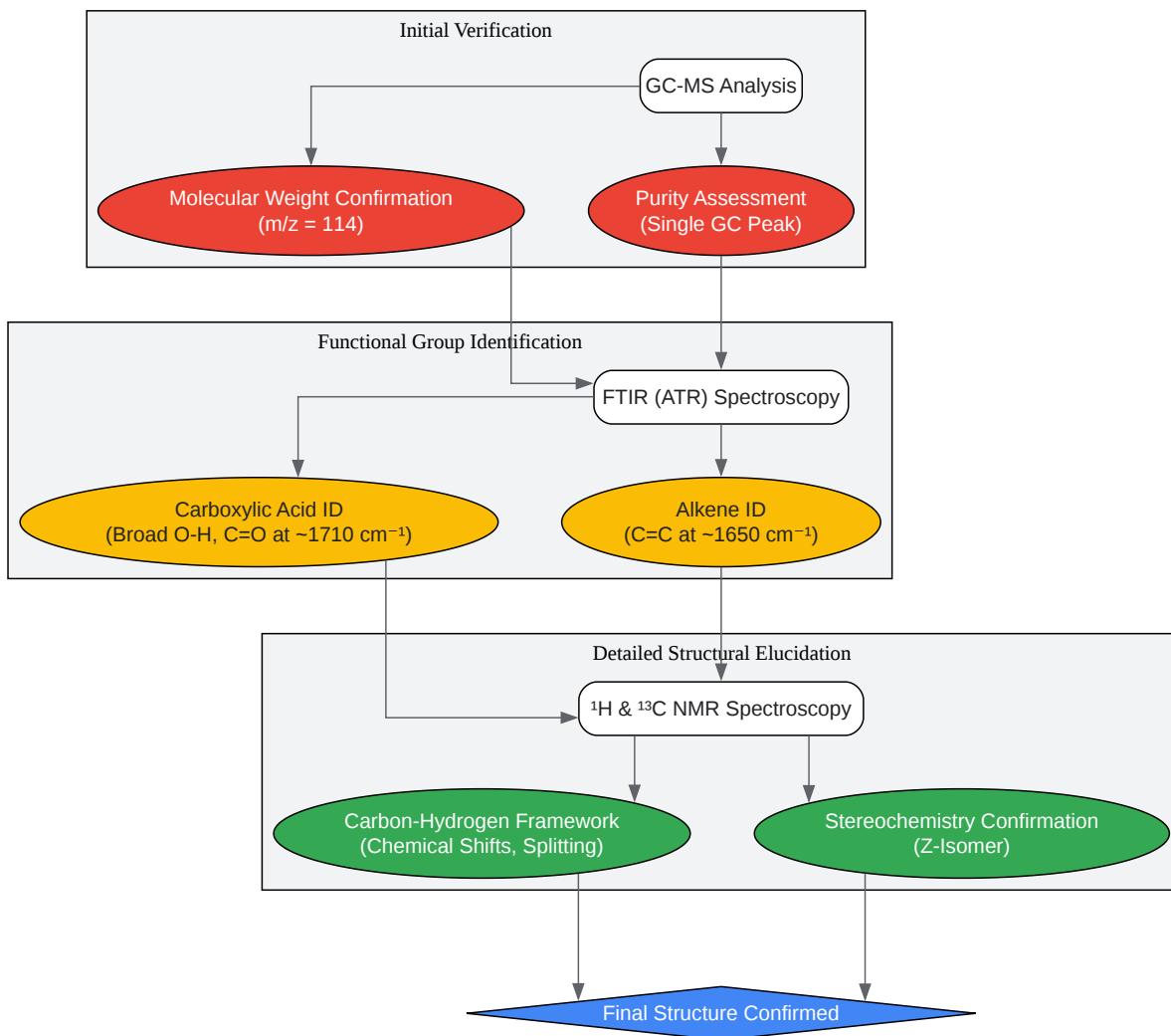
5.3. Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, with a chemical shift that depends on its hybridization and electronic environment.

Chemical Shift (δ , ppm)	Assignment	Rationale
~172	C=O (C1)	The carbonyl carbon of the carboxylic acid. Its shift is influenced by α,β -unsaturation. [6]
~160	=C-CH ₃ (C3)	The quaternary sp ² carbon, significantly deshielded by the attached alkyl groups and its position in the conjugated system.
~118	=CH- (C2)	The sp ² carbon bonded to a proton. It is upfield relative to C3, a typical pattern for α,β -unsaturated carbonyls. [7]
~25	=C-CH ₃ (C6)	The methyl carbon attached to the double bond.
~21	-CH ₂ - (C4)	The methylene carbon of the ethyl group.
~13	-CH ₃ (C5)	The terminal methyl carbon of the ethyl group.

Integrated Analytical Workflow

A robust characterization of **(Z)-3-methylpent-2-enoic acid** relies on a logical flow of experiments where each technique complements the others.

[Click to download full resolution via product page](#)

Caption: A validated workflow for the spectroscopic characterization of **(Z)-3-methylpent-2-enoic acid**.

Conclusion

The spectroscopic analysis of **(Z)-3-methylpent-2-enoic acid** is a clear example of synergistic multi-technique characterization. Mass spectrometry confirms the molecular formula, infrared spectroscopy provides definitive evidence of the key carboxylic acid and alkene functional groups, and NMR spectroscopy elucidates the precise atomic connectivity and crucial Z-stereochemistry. By following the detailed protocols and interpretative guidelines presented in this document, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important chemical entity, ensuring the integrity and reproducibility of their scientific work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-methyl-2Z-pentenoic acid | C₆H₁₀O₂ | CID 5282658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy (Z)-3-methylpent-2-enoic acid | 3675-21-6 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic and Analytical Guide to (Z)-3-Methylpent-2-enoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276959#spectroscopic-data-for-z-3-methylpent-2-enoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com